molecular formula C19H18N2O3 B11362103 2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11362103
M. Wt: 322.4 g/mol
InChI Key: ZIHCGLMZVYLAEA-UHFFFAOYSA-N
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Description

2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Furan and Pyridine Groups: The furan and pyridine groups can be introduced through nucleophilic substitution reactions.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where reactions are carried out in large reactors.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the furan ring.

    Reduction: Reduction reactions can occur at the benzamide core.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the furan or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Reduced forms of the benzamide core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide: Lacks the ethoxy group.

    2-ethoxy-N-(pyridin-2-yl)benzamide: Lacks the furan group.

    2-ethoxy-N-(furan-2-ylmethyl)benzamide: Lacks the pyridine group.

Uniqueness

2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide is unique due to the presence of all three functional groups (ethoxy, furan, and pyridine), which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-ethoxy-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H18N2O3/c1-2-23-17-10-4-3-9-16(17)19(22)21(14-15-8-7-13-24-15)18-11-5-6-12-20-18/h3-13H,2,14H2,1H3

InChI Key

ZIHCGLMZVYLAEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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